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Abstract
The cyclic GMP-AMP synthase (cGAS)-cGAMP-STING pathway is a cornerstone of innate

immunity, primarily recognized in vertebrates for its role in detecting cytosolic DNA and initiating

a type I interferon response. However, the evolutionary history of this signaling cassette is

remarkably deep and complex, with origins tracing back to prokaryotic anti-phage defense

systems. This guide provides a comprehensive overview of the evolution of the cGAS-cGAMP-

STING pathway, detailing the stepwise acquisition of functional domains and signaling outputs.

We trace the pathway from its bacterial ancestors, through its adaptation in early metazoans

like the sea anemone where it functioned independently of interferon, to its diversification in

insects and ultimate refinement in vertebrates. Key evolutionary innovations, such as the switch

in ligand preference from 3',3'-linked cyclic dinucleotides (CDNs) to the more potent 2',3'-

cGAMP and the addition of a C-terminal tail to STING for interferon regulatory factor (IRF)

recruitment, are discussed. Understanding this evolutionary trajectory provides critical insights

into the pathway's core conserved functions, such as autophagy, and its more recently

acquired roles, offering a broader perspective for therapeutic targeting and drug development.

The Canonical cGAS-STING Pathway in Mammals
In mammals, the cGAS-STING pathway is a critical surveillance mechanism for the presence of

DNA in the cytoplasm, a hallmark of viral infection or cellular damage. The process is initiated

when cGAS binds to cytosolic double-stranded DNA (dsDNA) in a sequence-independent

manner. This binding event triggers a conformational change in cGAS, activating its enzymatic
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function to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.

Mammalian cGAS uniquely produces a cGAMP isomer with mixed phosphodiester linkages

(2'-5' and 3'-5'), termed 2',3'-cGAMP.

This second messenger binds to the STING protein, an adaptor protein resident on the

endoplasmic reticulum (ER) membrane. Ligand binding induces STING dimerization and a

significant conformational change, leading to its trafficking from the ER through the Golgi

apparatus. During this translocation, STING recruits and activates the TANK-binding kinase 1

(TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3

dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons

(IFN-I) and other inflammatory genes. Concurrently, STING activation can also lead to the

activation of the NF-κB transcription factor, further promoting inflammation.

Prokaryotic Origins: The CBASS System
The evolutionary roots of cGAS-STING signaling are found in bacteria, where analogous

systems function as a primary defense against bacteriophage (phage) infection.[1] These

systems, known as cyclic oligonucleotide-based antiphage signaling systems (CBASS), consist

of a cGAS/DncV-like nucleotidyltransferase (CD-NTase) and various associated effector

proteins.[2][3] Upon phage infection, the CD-NTase is activated and synthesizes a variety of

cyclic di- or trinucleotides.[2] These second messengers then bind to and activate effector

proteins, which can include phospholipases, nucleases, or transmembrane proteins that

deplete cellular resources to induce an abortive infection.[1][2] This altruistic cell death

mechanism prevents the propagation of the phage to neighboring bacteria.

Notably, some CBASS effectors are structural homologs of STING, revealing an ancient

functional link between a CDN-producing synthase and a CDN-binding receptor in antiviral

defense.[2][3] These bacterial systems utilize a wide array of CDNs, predominantly with 3',3'

phosphodiester linkages, establishing the ancient role of these molecules as second

messengers in immunity.[4]
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Figure 1. The ancestral prokaryotic CBASS pathway.

Evolution in Early Eukaryotes and Invertebrates
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The core cGAS-STING cassette was acquired by early metazoans, where it was adapted for

host defense long before the evolution of the interferon system. Studies in basal invertebrates

provide a snapshot of the pathway's primordial functions.

The Sea Anemone (Nematostella vectensis) Model
A functional cGAS-STING pathway has been identified in the sea anemone Nematostella

vectensis, an animal that diverged from humans over 500 million years ago.[4][5] This

discovery established that the pathway predates the emergence of interferons.[4] The

anemone pathway has several key features that distinguish it from its mammalian counterpart:

nv-cGAS: The anemone cGAS homolog appears to synthesize a 3',3'-linked CDN, similar to

those found in bacteria, rather than the 2',3'-cGAMP produced by mammalian cGAS.[4]

nv-STING: Anemone STING binds to this 3',3'-CDN.[4] Crucially, it lacks the C-terminal tail

(CTT) domain found in vertebrate STING, which is required for IRF3 activation and IFN

signaling.

Downstream Function: The output of anemone STING activation is not interferon production.

Instead, it is hypothesized to be linked to more ancient immune responses like autophagy or

NF-κB activation, which are conserved downstream functions in higher organisms.[5]

Despite these differences, anemone STING can still bind the vertebrate-specific 2',3'-cGAMP,

suggesting that the ligand-binding pocket of STING has a deeply conserved structural feature

that accommodates this mixed-linkage CDN.[4]
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Figure 2. The interferon-independent pathway in the sea anemone.

Diversification in Insects (Drosophila melanogaster)
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Insects represent a further diversification of this ancient pathway. The fruit fly, Drosophila

melanogaster, possesses multiple cGAS homologs, now termed cGAS-like receptors (cGLRs),

and a single STING homolog (dSTING). This system displays remarkable plasticity:

Ligand Sensing: Unlike mammalian cGAS, which is a dedicated DNA sensor, at least one

Drosophila cGLR has been shown to be a sensor of viral double-stranded RNA (dsRNA).

This indicates that the cGAS family of proteins evolved as versatile nucleic acid sensors

before specializing as DNA sensors in vertebrates.[2]

CDN Production: The fly cGLRs can synthesize novel CDNs, such as 3'2'-cGAMP,

highlighting a broader diversity of second messengers used in invertebrate immunity.

Signaling Output: Similar to the sea anemone, dSTING activation does not induce an

interferon response. Instead, it triggers antiviral immunity through NF-κB (Relish) signaling

and the induction of autophagy.

Evolution in Vertebrates: Specialization and
Refinement
The transition to vertebrates marked a period of significant innovation for the cGAS-STING

pathway, refining it into the potent anti-DNA and interferon-inducing system seen in mammals

today.

Emergence of DNA Sensing by cGAS
While invertebrate cGAS-like proteins may not be efficient DNA sensors, vertebrate cGAS

acquired specific structural features to fulfill this role. A key addition is the N-terminal zinc-

ribbon domain, which is absent in invertebrate homologs.[2] This domain enhances DNA

binding affinity and contributes to the length-dependent activation of cGAS, allowing it to form

ladder-like oligomers along dsDNA, a process that is crucial for robust enzymatic activity.

The Innovation of 2',3'-cGAMP
A pivotal event in the evolution of the pathway was the change in the enzymatic product of

cGAS. While ancestral and bacterial CD-NTases produce 3',3'-linked CDNs, vertebrate cGAS

evolved to synthesize the unique mixed-linkage 2',3'-cGAMP.[4] Structural and biochemical

studies have shown that 2',3'-cGAMP is a more potent activator of STING than its 3',3'
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counterparts.[4] It achieves this by trapping STING in a specific closed conformation that is

optimal for downstream signaling, exploiting a deeply conserved conformational intermediate

state.[4]

The Addition of the STING C-Terminal Tail (CTT)
The most critical vertebrate-specific adaptation to STING was the acquisition of a flexible C-

terminal tail (CTT). This domain, which is absent in invertebrate STING homologs, contains a

conserved pLxIS motif that serves as the docking site for the kinase TBK1.[2] The recruitment

of TBK1 to the CTT is the essential step that links STING activation to the phosphorylation of

IRF3 and the subsequent induction of the type I interferon response. This addition effectively

repurposed the ancient CDN-sensing pathway, integrating it with the more recently evolved

vertebrate interferon system to create a powerful antiviral defense mechanism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11749898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11749898/
https://www.researchgate.net/publication/358453711_cGAS-like_receptor-mediated_immunity_the_insect_perspective
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vertebrate Cell

Cytosolic dsDNA

Vertebrate cGAS
(+ Zinc Ribbon)

 activates

2',3'-cGAMP

 synthesizes

Vertebrate STING
(+ C-terminal tail)

 activates

TBK1

 recruits

IRF3

 phosphorylates

Type I Interferon
Response

 induces

Click to download full resolution via product page

Figure 3. The refined vertebrate cGAS-STING-IFN pathway.
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Functional Diversification of Pathway Outputs
The evolutionary history of the cGAS-STING pathway is marked by the layering of new

functions on top of ancient, conserved roles. While the link to interferon is a vertebrate

specialization, other outputs like autophagy and NF-κB activation are present across diverse

animal phyla, suggesting they are core, primordial functions of STING signaling.

Function
Prokaryotes
(CBASS)

Invertebrates
(Anemone, Insects)

Vertebrates

Primary Trigger Phage Infection
Pathogen Infection

(RNA/DNA viruses)
Cytosolic dsDNA

Synthase CD-NTase cGAS / cGLRs cGAS

CDN Produced Various 3',3'-CDNs
3',3'-CDNs, 3'2'-

cGAMP, etc.
2',3'-cGAMP

Receptor STING-like Effectors STING (no CTT) STING (with CTT)

Primary Output Abortive Infection Autophagy, NF-κB Type I Interferons

Other Outputs - -
Autophagy, NF-κB,

Senescence

Table 1. Comparison of cGAS-STING Pathway Features Across Different Evolutionary

Lineages.

Quantitative Data Summary
While detailed kinetic data from early evolutionary nodes is sparse, comparative binding affinity

studies highlight the specialization of the pathway.
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Receptor Ligand
Binding
Affinity (Kd)

Organism Reference

Human STING 2',3'-cGAMP <1 nM Homo sapiens

Human STING 3',3'-cGAMP
Micromolar

range
Homo sapiens

Anemone STING 2',3'-cGAMP

High Affinity

(Indistinguishabl

e from human)

N. vectensis [4]

Anemone STING 3',3'-cGAMP

High Affinity

(Recognized via

specific contacts)

N. vectensis [4]

Table 2. Comparative Ligand-Binding Affinities of STING Homologs. Note: The high affinity of

anemone STING for 2',3'-cGAMP, a ligand it does not endogenously produce, underscores the

deeply conserved structural pocket that was later exploited in vertebrate evolution.

Key Experimental Methodologies
The elucidation of the cGAS-STING pathway's evolution has relied on a combination of

bioinformatics, structural biology, and biochemical assays.

Phylogenetic Analysis
Protocol: Homologs of human or mouse cGAS and STING proteins are identified in

sequenced genomes across diverse species using BLASTP searches. Protein sequences

are aligned using tools like M-coffee or ClustalW. Phylogenetic relationships are then inferred

using methods such as Maximum Likelihood (ML) or Bayesian inference to construct

evolutionary trees.

Application: This approach was used to trace the origins of cGAS and STING back to

choanoflagellates and to demonstrate their co-evolution and co-loss in certain lineages like

nematodes.

In Vitro CDN Synthesis and STING Activation Assays
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Protocol:

Cloning and Expression: Putative cGAS/cGLR homologs from different species are cloned

into expression vectors. The proteins are expressed and purified from E. coli or insect

cells.

Synthesis Reaction: The purified enzyme is incubated with ATP and GTP (and a potential

ligand like dsDNA or dsRNA).

Product Analysis: The reaction mixture is analyzed by high-performance liquid

chromatography (HPLC) and mass spectrometry to identify the cyclic dinucleotide product.

STING Activation: The synthesized CDN is then used to stimulate permeabilized

mammalian cells or purified STING protein to measure downstream events like IRF3

phosphorylation (via Western Blot) or STING-TBK1 complex formation (via co-

immunoprecipitation).

Application: This workflow was critical in demonstrating that anemone cGAS produces a

3',3'-CDN and that Drosophila cGLRs can synthesize novel CDNs in response to dsRNA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Clone & Purify
cGAS/cGLR Homolog

2. In Vitro Reaction
(Enzyme + ATP/GTP

+ Ligand)

3. Analyze Product
(HPLC / Mass Spec)

4. Test Activity
(Stimulate cells/protein

with product)

5. Measure Output
(e.g., p-IRF3 via

Western Blot)

Click to download full resolution via product page

Figure 4. Workflow for characterizing novel CDN synthases.

X-Ray Crystallography
Protocol: The ligand-binding domain of STING homologs is expressed, purified, and

crystallized in both the apo (unbound) state and in complex with various CDNs (e.g., 2',3'-

cGAMP, 3',3'-cGAMP). The crystal structures are then solved to reveal atomic-level details

of the protein-ligand interactions.

Application: This technique revealed the conformational changes in STING upon ligand

binding and explained how 2',3'-cGAMP acts as a more potent agonist by locking STING in
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a "closed" conformation.[4] It also showed that the three-dimensional structures of human

and anemone STING are highly superimposable despite low sequence homology.

Conclusion and Future Perspectives
The cGAS-cGAMP-STING pathway did not emerge fully formed in vertebrates but was built

over hundreds of millions of years through a process of molecular tinkering and co-option. Its

history begins with a simple but effective anti-phage system in bacteria. In early animals, this

core cassette was adapted to provide interferon-independent immunity, likely relying on ancient

cellular processes like autophagy. The vertebrate lineage then refined the system by

specializing cGAS as a DNA sensor, evolving a highly potent 2',3'-cGAMP second messenger,

and adding a C-terminal tail to STING to plug this ancient sensor into the modern interferon

network.

For drug development professionals, this evolutionary perspective is critical.

Targeting Core Functions: The ancient and conserved nature of STING-induced autophagy

suggests that this output may be a fundamental aspect of its biology, with implications for

cancer and metabolic diseases that may be independent of interferon signaling.

Species-Specific Agonists/Antagonists: The structural differences in STING across species,

despite a conserved core, highlight the potential for developing species-specific modulators.

Beyond DNA: The discovery of RNA-sensing cGLRs in insects opens the possibility that

other cGAS homologs in vertebrates and other species may sense different ligands,

representing untapped therapeutic potential.

By understanding the pathway's past, we can better appreciate its multifaceted roles in

present-day health and disease, paving the way for more sophisticated and targeted

therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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